molecular formula C12H13NO3S B14576021 6,7-dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one CAS No. 61576-30-5

6,7-dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one

Cat. No.: B14576021
CAS No.: 61576-30-5
M. Wt: 251.30 g/mol
InChI Key: SSUIBZSHYOBVGE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one is a chemical compound with the molecular formula C12H13NO3S. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and methylthiol.

    Reaction Conditions: The key steps involve the formation of the isoquinoline ring system through cyclization reactions. This can be achieved using various reagents and catalysts under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, amines, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides, thiols

    Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

6,7-Dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one
  • 6,7-Dimethoxy-1-methyl-2H-isoquinolin-4-one
  • 6,7-Dimethoxy-1-methyl-2H-isoquinolin-5-one

Uniqueness

6,7-Dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61576-30-5

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

6,7-dimethoxy-1-methylsulfanyl-2H-isoquinolin-3-one

InChI

InChI=1S/C12H13NO3S/c1-15-9-4-7-5-11(14)13-12(17-3)8(7)6-10(9)16-2/h4-6H,1-3H3,(H,13,14)

InChI Key

SSUIBZSHYOBVGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=O)NC(=C2C=C1OC)SC

Origin of Product

United States

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